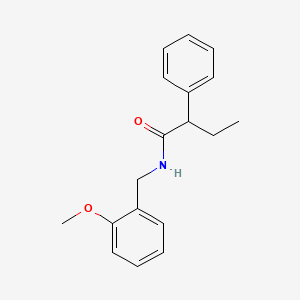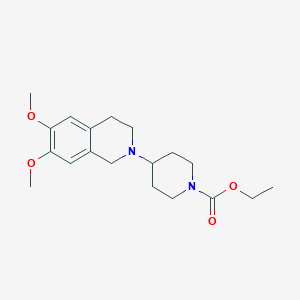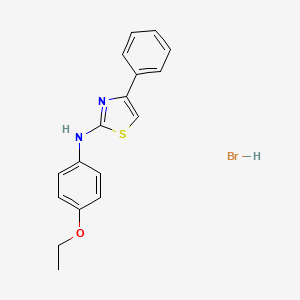![molecular formula C14H13N5O2 B5167850 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide](/img/structure/B5167850.png)
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide can reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In plants, the compound has been shown to enhance photosynthesis, increase chlorophyll content, and improve nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is its broad range of potential applications in various fields of research. However, its use in lab experiments is limited by its relatively high cost and low solubility in water. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. In agriculture, the compound has shown promise as a plant growth regulator, and further research is needed to optimize its use in crop production.
In conclusion, 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide is a chemical compound with significant potential applications in medicine and agriculture. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, antipyretic, and antitumor properties. While its use in lab experiments is limited by its high cost and low solubility in water, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide involves the reaction of 3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}-2-furamide has been extensively studied for its potential applications in various fields of research. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an antitumor agent.
In agriculture, the compound has been studied for its ability to enhance plant growth and development. It has been shown to increase the yield of various crops, including rice, wheat, and maize.
Eigenschaften
IUPAC Name |
3-methyl-N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-7-21-12(9)14(20)16-8-11-17-13(19-18-11)10-2-5-15-6-3-10/h2-7H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUFSKNIBQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(3-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5167774.png)
![1-{3-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5167789.png)
![[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5167796.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5167801.png)
![4-[1-(dimethylamino)ethylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5167802.png)

![8-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5167828.png)


![ethyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5167862.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5167865.png)

